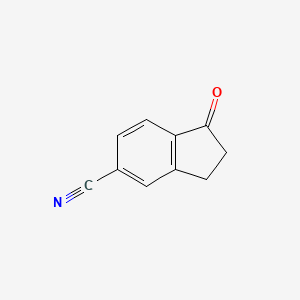

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Description

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 1-oxo-2,3-dihydroindene-5-carbonitrile |

| SMILES | O=C1CCc2cc(ccc12)C#N |

| InChI Key | CAJDYMAFIOUARK-UHFFFAOYSA-N |

The nitrile and ketone functional groups confer distinct electronic and steric properties, influencing reactivity in synthetic applications.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallographic data for this compound are limited, but analogous indanone derivatives exhibit monoclinic or orthorhombic crystal systems. For this compound, computational models suggest a planar indanone ring system with slight puckering at the ketone-bearing carbon due to steric interactions. The nitrile group adopts a linear geometry (C≡N bond length: ~1.16 Å), while the ketone carbonyl (C=O bond length: ~1.22 Å) aligns perpendicular to the aromatic plane.

Table 2: Crystallographic Data (Theoretical)

| Parameter | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 131.5–132.8°C |

| Boiling Point | 325.6 ± 31.0°C at 760 mmHg |

| Bond Length (C≡N) | ~1.16 Å |

| Bond Length (C=O) | ~1.22 Å |

Intermolecular interactions are dominated by van der Waals forces, with weak dipole-dipole interactions between the nitrile and ketone groups. The absence of strong hydrogen-bond donors limits crystalline lattice stability, consistent with its moderate melting point.

Electronic Structure Analysis via Computational Chemistry Methods

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the aromatic ring and nitrile group, while the LUMO resides on the ketone moiety (Figure 2).

Table 3: Computational Results

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 3.8 Debye |

| Partial Charge (C≡N) | -0.45 e |

The electron-withdrawing nitrile and ketone groups create an electron-deficient aromatic system, polarizing the molecule and enhancing electrophilic substitution at positions 4 and 6. Infrared (IR) spectroscopy predicts strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch). Nuclear Magnetic Resonance (NMR) simulations suggest downfield shifts for protons adjacent to the nitrile (δ ~7.5 ppm for H-5) and ketone (δ ~3.2 ppm for H-2 and H-3).

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJDYMAFIOUARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310311 | |

| Record name | 5-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25724-79-2 | |

| Record name | 25724-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyano-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Routes

The synthesis of 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile typically involves multiple steps including condensation, hydrolysis, decarboxylation, and acylation. These methods utilize precursor compounds such as substituted benzyl bromides or benzaldehydes combined with malonate derivatives.

Method Using 2-Cyanobenzyl Bromide

This method includes the following steps:

- Condensation Reaction :

- React 2-cyanobenzyl bromide with cyclo(isopropylidene) malonate in the presence of a base (e.g., sodium ethoxide) in ethanol as the solvent. This produces an intermediate compound.

- Reaction conditions: Reflux temperature.

-

- The intermediate is hydrolyzed under acidic or basic conditions to yield another intermediate compound.

-

- Heat the hydrolyzed intermediate at approximately 165°C to remove the carboxylic group.

Method Using 2-Bromobenzaldehyde

An alternative route employs 2-bromobenzaldehyde :

- Condensation Reaction :

- React 2-bromobenzaldehyde with diethyl malonate under acidic conditions (e.g., benzoic acid/piperidine in toluene). This forms an intermediate compound.

-

- Reduce the intermediate using sodium borohydride.

Hydrolysis and Decarboxylation :

- Hydrolyze and decarboxylate the product at high temperatures (165°C).

Key Reaction Parameters

| Step | Conditions | Key Reagents |

|---|---|---|

| Condensation | Reflux in ethanol or toluene | Sodium ethoxide, malonate derivatives |

| Hydrolysis | Acidic or basic medium | Sodium hydroxide |

| Decarboxylation | High temperature (~165°C) | Heat |

| Acylation | Friedel-Crafts reaction | Cuprous cyanide or zinc cyanide |

Environmental Considerations

These methods are designed to minimize environmental impact:

- Avoidance of cyanide pollution by using controlled reagents.

- High yields are reported for these reactions, reducing waste generation.

Physical Properties of Final Product

| Property | Value |

|---|---|

| Molecular Formula | $$ C{10}H7NO $$ |

| Molecular Weight | 157.17 g/mol |

| Melting Point | 128–132°C |

| Boiling Point | ~325°C |

| Density | ~1.23 g/cm³ |

These properties are consistent across different preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are often explored for their biological activities, including anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the carbonitrile group have led to compounds that demonstrate selective cytotoxicity against specific cancer cell lines. This highlights the compound's potential as a scaffold for developing new anticancer drugs .

| Compound | Activity | Cell Line Tested |

|---|---|---|

| Derivative A | Anticancer | MCF7 (Breast Cancer) |

| Derivative B | Anticancer | HL60 (Leukemia) |

Organic Synthesis

The compound is utilized as a precursor in various organic synthesis pathways. It can undergo several transformations such as Friedel-Crafts acylation and cycloaddition reactions, making it valuable for creating complex organic molecules.

Example Reaction Pathway

A notable method involves the reaction of 2-cyanobenzyl bromide with malonic acid derivatives to yield this compound through a series of condensation and hydrolysis steps . This synthetic route demonstrates the compound's versatility in forming new chemical entities.

Material Science

Recent studies have investigated the use of this compound in developing advanced materials. Its unique structural properties allow it to be incorporated into polymer matrices for applications in coatings and electronics.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Positional Isomers: 4-Cyano vs. 5-Cyano Derivatives

The position of the cyano group on the indene backbone significantly influences properties and applications:

Key Findings :

- The 5-cyano derivative (CAS 25724-79-2) is more widely utilized due to its commercial accessibility and optimized synthetic routes .

- The 4-cyano isomer (CAS 60899-34-5) shows lower thermal stability in preliminary studies, though detailed data remain scarce .

Functional Group Variations

Substituting the cyano group with other functional groups alters reactivity and applications:

Key Findings :

- The cyano group in 25724-79-2 provides a balance between stability and reactivity, making it preferable for nucleophilic additions .

- Carboxylic acid derivatives (e.g., 71005-12-4) exhibit higher polarity, limiting their use in non-polar media .

Structural Analogs with Extended Scaffolds

Larger or modified ring systems introduce unique properties:

Key Findings :

- The indene-carbonitrile core in 25724-79-2 is a versatile scaffold for designing bioactive molecules, as seen in cathinone derivatives .

- Extended systems (e.g., 441783-61-5) often require complex multistep syntheses, reducing their cost-effectiveness compared to simpler analogs .

Research and Commercial Considerations

Analytical Characterization

Advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for distinguishing positional isomers. For example, the 5-cyano derivative (25724-79-2) exhibits distinct NMR shifts (e.g., δ 120–125 ppm for C≡N) compared to its 4-cyano counterpart .

Commercial Availability and Pricing

- 25724-79-2 : Priced at €55.00/g (1 g scale; CymitQuimica), with annual sales of 251 bottles in China .

Biological Activity

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile, with the molecular formula C₁₀H₇NO and a molar mass of 157.17 g/mol, is a bicyclic compound characterized by a carbonyl group and a cyano group. This compound has garnered interest in various fields due to its potential biological activities, particularly as an enzyme inhibitor and in pharmacological applications.

The compound features:

- Molecular Formula : C₁₀H₇NO

- Molar Mass : 157.17 g/mol

- Melting Point : Approximately 128-130 °C

- Boiling Point : 325.6 °C at 760 mmHg

- Density : Theoretical density of 1.23 g/cm³

These properties suggest that the compound can participate in various chemical reactions typical of carbonyl compounds, including addition and condensation reactions .

Enzyme Inhibition

Research indicates that this compound acts as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound could influence the pharmacokinetics of co-administered drugs.

Table 1: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| CYP1A2 | Competitive | Modulating drug interactions |

Anticonvulsant Activity

The compound has also been explored for its potential anticonvulsant properties. Preliminary studies suggest that it may modulate neurotransmitter receptors or ion channels in the brain, although detailed mechanisms are still under investigation .

Study on CYP Inhibition

In a recent study, the inhibitory effects of various compounds on CYP1A2 were assessed, with this compound showing significant inhibition compared to control substances. This finding underscores its potential utility in pharmacology for managing drug interactions .

Anticonvulsant Studies

Another study focused on the anticonvulsant effects of similar indane derivatives revealed that modifications to the structure could enhance efficacy. While this compound was not the primary focus, its structural similarities suggest it could be developed further for therapeutic use against seizures .

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that its interaction with specific molecular targets may involve:

- Modulation of cytochrome P450 activity affecting drug metabolism.

- Interaction with neurotransmitter systems influencing seizure activity.

Structural Analogues

The compound shares structural similarities with other biologically active indane derivatives such as indanone and its derivatives, which have been linked to various therapeutic applications including anti-inflammatory and anticancer activities .

Table 2: Comparison of Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Indanone | Anticancer, anti-inflammatory |

| Donepezil | Alzheimer's treatment |

| Indinavir | HIV treatment |

Q & A

Basic: What are the recommended synthetic routes for 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile, and how can purity be validated?

Methodological Answer:

A common approach involves cyclization and nitrile introduction via intermediates such as indene derivatives. For example, refluxing precursors with sodium acetate in acetic acid (similar to the synthesis of indole-carboxylic acid derivatives in ) can yield the target compound. Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. X-ray crystallography using SHELXL ( ) may resolve ambiguities in stereochemistry.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Essential for confirming the indene backbone and nitrile positioning. The deshielded carbon signal near 120 ppm in ¹³C NMR is indicative of the nitrile group.

- IR Spectroscopy: A sharp absorption band ~2200 cm⁻¹ confirms the C≡N stretch.

- X-ray Diffraction: SHELXL refinement ( ) resolves bond lengths and angles, critical for distinguishing between keto-enol tautomers or structural analogs (e.g., 5-Chloro-1-oxo-2,3-dihydroindene derivatives in ).

Advanced: How does the nitrile group influence reactivity in functionalization reactions?

Methodological Answer:

The nitrile group enables nucleophilic addition (e.g., Grignard reactions) and serves as a precursor for amides or carboxylic acids via hydrolysis. Comparative studies with ketone analogs (e.g., 6-Methoxy-1-indanone in ) reveal distinct reactivity: nitriles exhibit higher electrophilicity at the cyano carbon, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (e.g., molecular dynamics simulations in ) can predict regioselectivity in functionalization.

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Use SHELXL ( ) to:

- Apply restraints for disordered regions (e.g., thermal parameters).

- Validate hydrogen bonding networks via difference Fourier maps.

- Cross-check with spectroscopic data to exclude polymorphic variations. Iterative refinement cycles and validation tools (e.g., Rint < 0.05) ensure robustness.

Advanced: How should researchers address contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted spectra)?

Methodological Answer:

- Iterative Analysis: Re-examine experimental conditions (e.g., solvent effects in NMR) and computational parameters (basis sets, solvation models).

- Error Quantification: Calculate root-mean-square deviations (RMSD) between observed and predicted spectra.

- Regulatory Frameworks: Adhere to data-sharing protocols () to ensure transparency. For unresolved contradictions, employ multi-method validation (e.g., Raman spectroscopy coupled with DFT) and document limitations in reproducibility.

Advanced: What safety protocols are critical for handling nitrile-containing compounds like this during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ).

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate nitrile waste from oxidizing agents to prevent hazardous reactions (e.g., cyanide release).

- Storage: Keep in airtight containers under inert gas (N2 or Ar) at -20°C ().

Advanced: What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Methodological Answer:

- Lyophilization: Convert to a stable solid form to mitigate hydrolysis.

- Additives: Include antioxidants (e.g., BHT) in stock solutions.

- Monitoring: Regular HPLC assays to detect degradation products (e.g., carboxylic acid derivatives via nitrile hydrolysis).

Advanced: How can researchers leverage structural analogs (e.g., indene-carboxylates) to predict bioactivity?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity using databases of analogs ( ).

- Docking Studies: Compare binding affinities of the nitrile group vs. carboxylates in target enzymes (e.g., kinases).

- In Vitro Assays: Test against cell lines sensitive to indene derivatives (e.g., cancer models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.